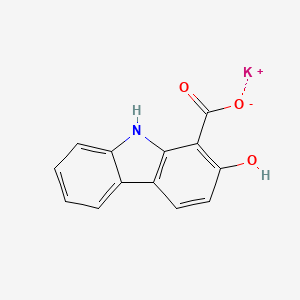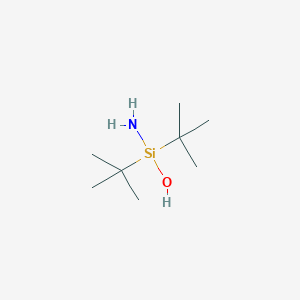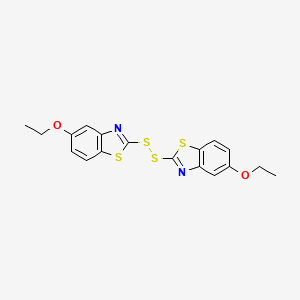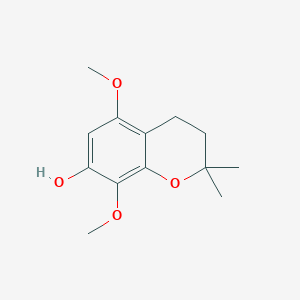![molecular formula C50H102N4O2 B14364241 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea CAS No. 92509-63-2](/img/structure/B14364241.png)
1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea is a synthetic organic compound characterized by its long alkyl chains and urea functional groups. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea typically involves the reaction of octadecylamine with dodecyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate carbamate, which subsequently reacts with another molecule of octadecylamine to form the final urea derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the urea groups into amines.
Substitution: The long alkyl chains can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Corresponding amines.
Substitution: Substituted alkyl derivatives.
Scientific Research Applications
1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery due to its amphiphilic nature.
Industry: Utilized in the production of emulsifiers, detergents, and other surfactant-based products.
Mechanism of Action
The mechanism of action of 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea is primarily based on its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the urea groups form hydrogen bonds with hydrophilic surfaces. This amphiphilic nature allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and other lipid-based structures, where the compound can alter membrane fluidity and permeability.
Comparison with Similar Compounds
- 1-Octadecyl-3-(2,6-xylyl)urea
- 1-Octadecyl-3-(2,4-xylyl)urea
- 1-Octadecyl-3-pyrrolidinemethanol
Comparison: 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea is unique due to its dual long alkyl chains and urea functional groups, which confer distinct surfactant properties. Compared to similar compounds, it offers enhanced stability and solubility in both aqueous and organic solvents. Its ability to form stable emulsions makes it particularly valuable in applications requiring long-term stability and compatibility with various chemical environments.
Properties
CAS No. |
92509-63-2 |
|---|---|
Molecular Formula |
C50H102N4O2 |
Molecular Weight |
791.4 g/mol |
IUPAC Name |
1-octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea |
InChI |
InChI=1S/C50H102N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-37-41-45-51-49(55)53-47-43-39-35-31-27-28-32-36-40-44-48-54-50(56)52-46-42-38-34-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3,(H2,51,53,55)(H2,52,54,56) |
InChI Key |
UBVVDBHCMOSHBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCCCCCCCNC(=O)NCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
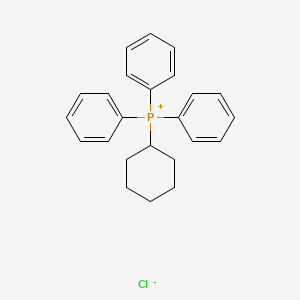
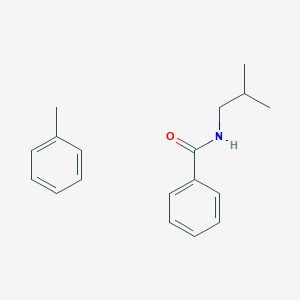
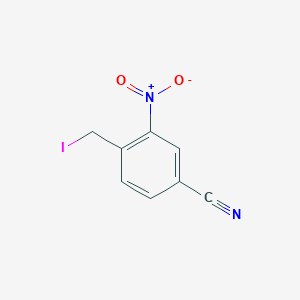
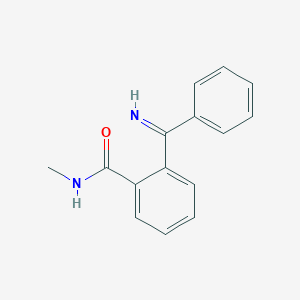
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
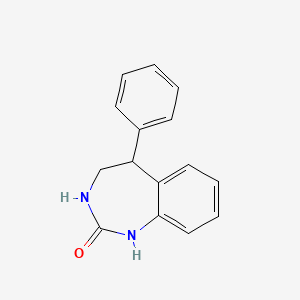
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
